

Reactivity profile of the formyl group in 1-Boc-2-Formylpyrrolidine.

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Compound of Interest

Compound Name: 1-Boc-2-Formylpyrrolidine

Cat. No.: B175060

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An In-depth Technical Guide to the Reactivity Profile of the Formyl Group in **1-Boc-2-Formylpyrrolidine**

Introduction

1-Boc-2-formylpyrrolidine, also known as N-(tert-Butoxycarbonyl)-L-prolinal, is a chiral aldehyde that serves as a pivotal building block in modern organic synthesis.[1][2] Derived from the amino acid proline, its structure combines a robust pyrrolidine ring, a stereodefined center at the C2 position, and a reactive formyl group, all under the control of the sterically demanding tert-butyloxycarbonyl (Boc) protecting group.[1] This unique combination of features makes it an invaluable intermediate for the stereoselective synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and novel organocatalysts.[3][4]

The synthetic utility of this compound stems primarily from the electrophilic nature of the formyl group's carbonyl carbon. This guide provides a comprehensive overview of the reactivity profile of this formyl group, detailing its participation in key chemical transformations. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a technical resource for researchers, scientists, and professionals in drug development.

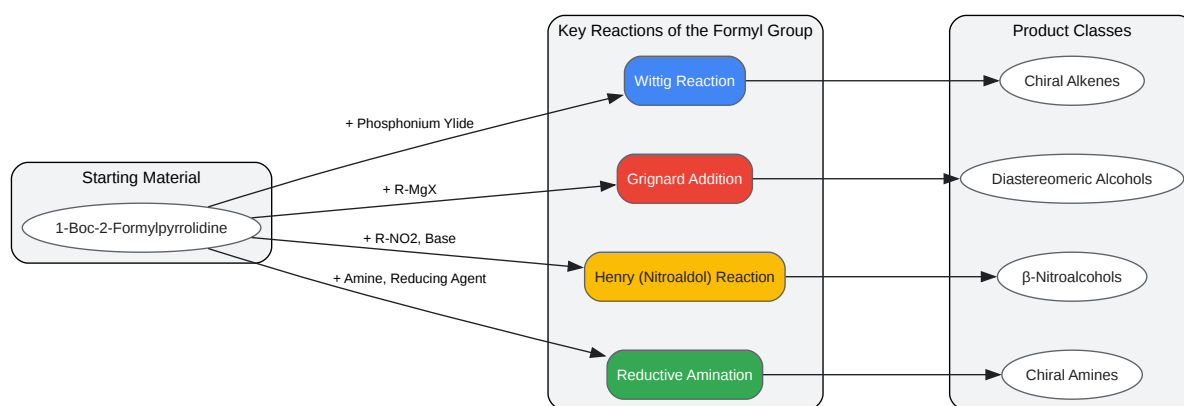
Core Reactivity and Stereochemical Influence

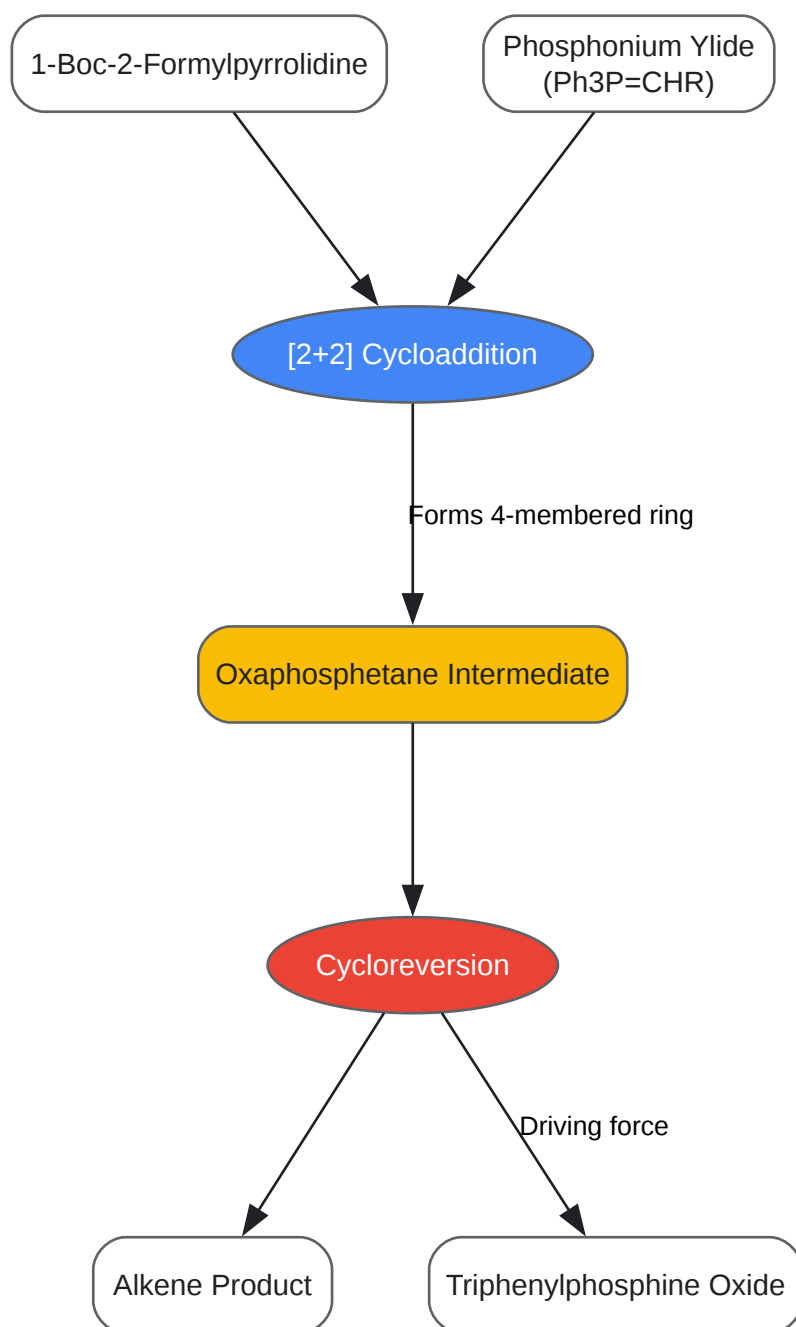
The formyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

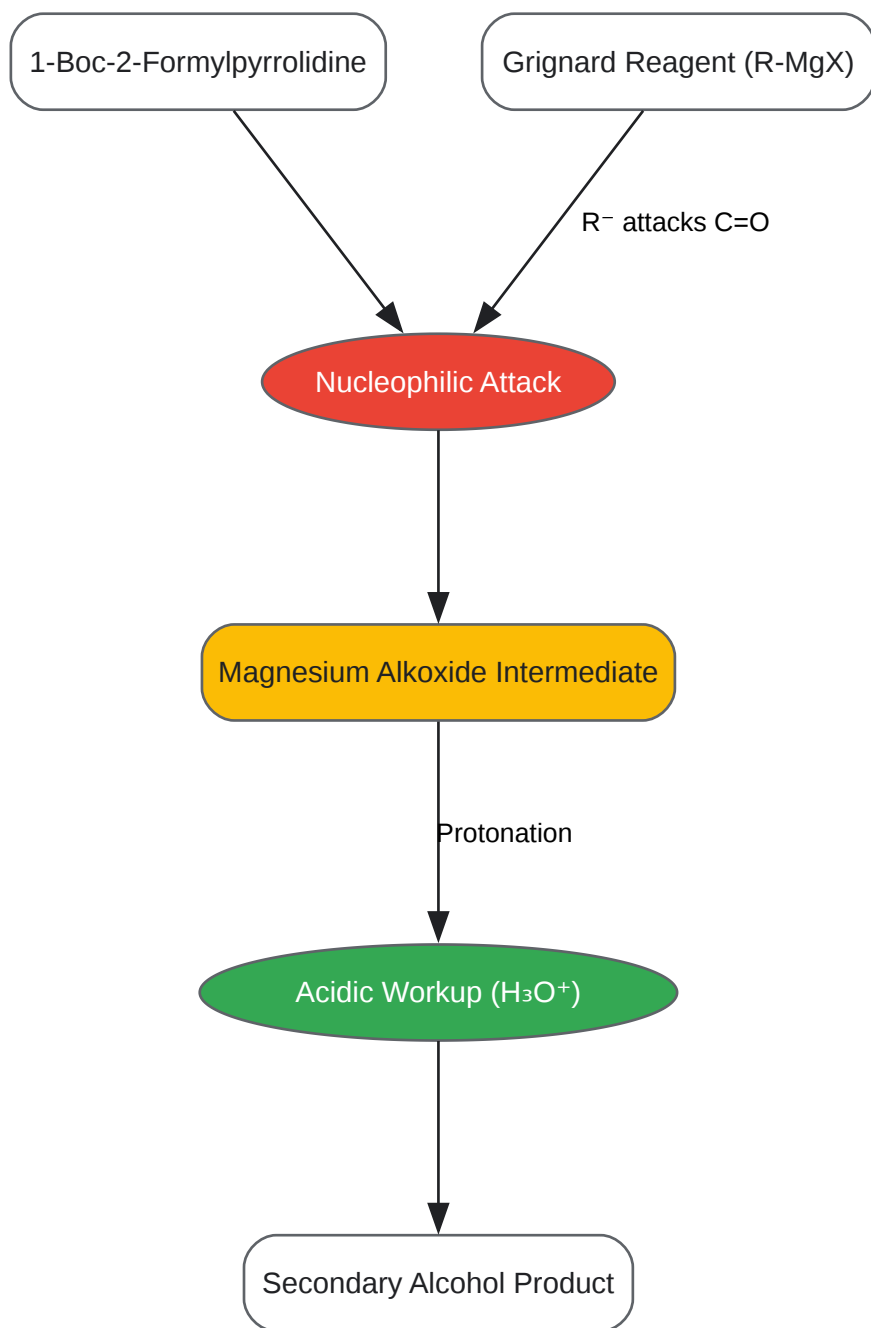
The reactivity of **1-Boc-2-formylpyrrolidine** is significantly influenced by two main structural features:

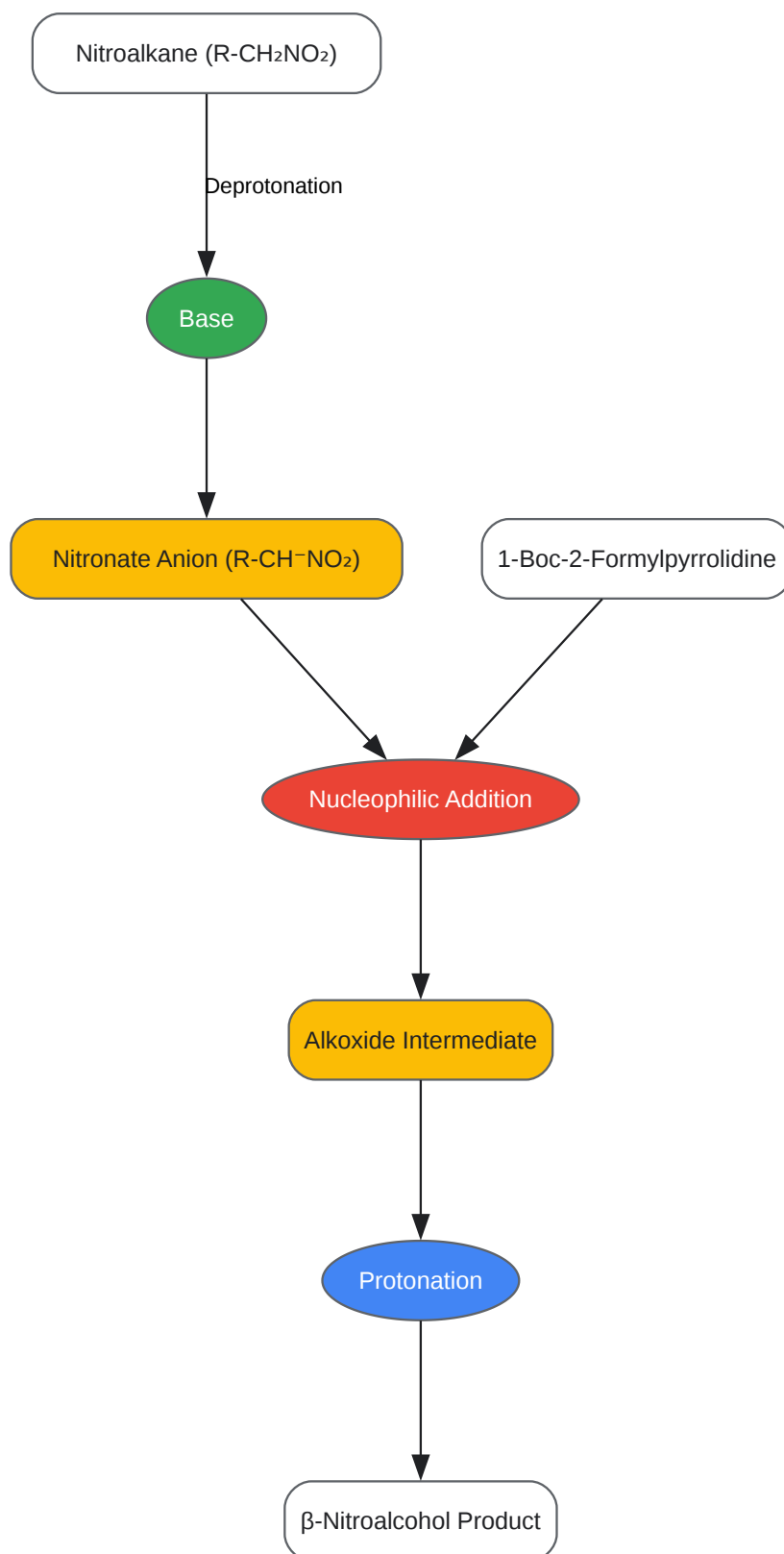
- **The C2 Chiral Center:** The inherent chirality at the carbon adjacent to the formyl group exerts substantial stereocontrol over incoming nucleophiles. Reactions often proceed with high diastereoselectivity as the existing stereocenter dictates the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.
- **The N-Boc Protecting Group:** The bulky tert-butyloxycarbonyl (Boc) group provides steric hindrance, further influencing the trajectory of nucleophilic approach.^[5] It also locks the conformation of the pyrrolidine ring, contributing to a more predictable stereochemical outcome in reactions.

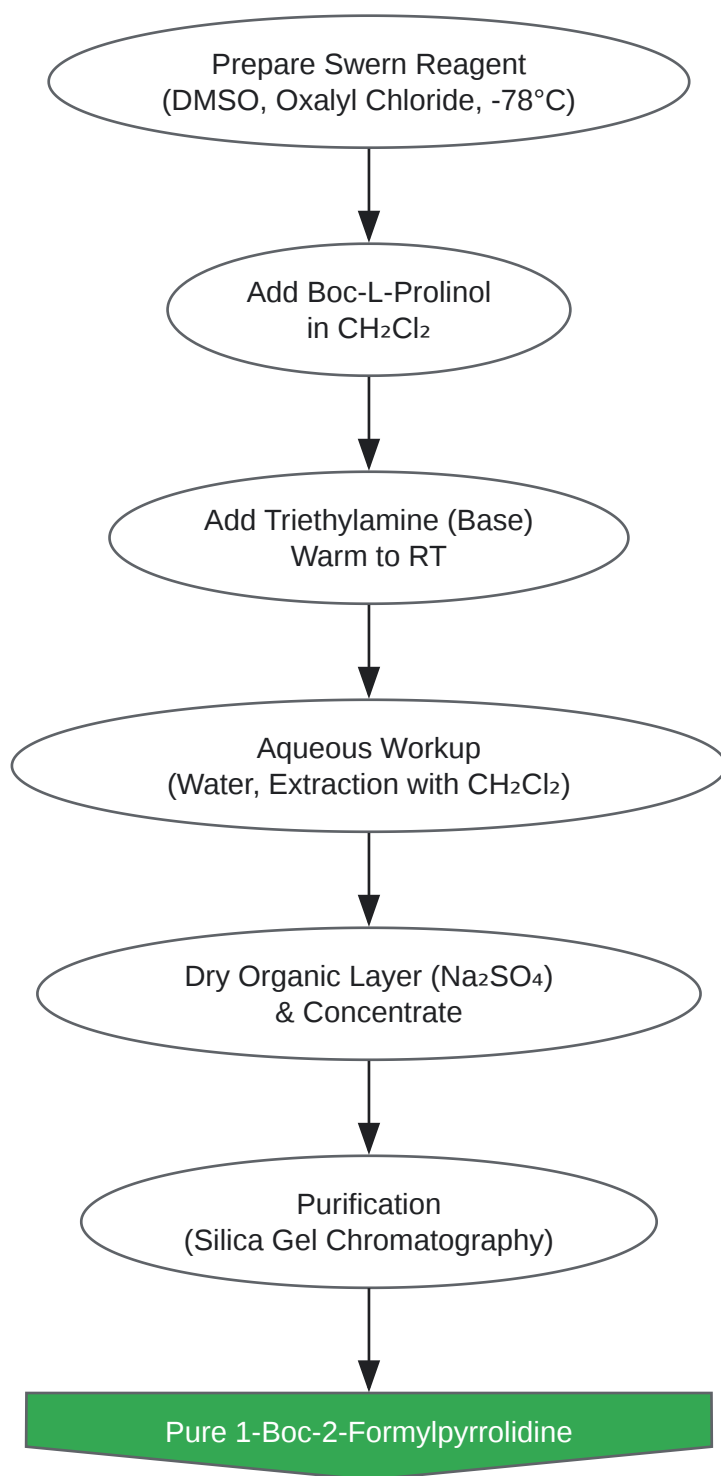
This inherent stereocontrol is a key reason for the widespread use of **1-Boc-2-formylpyrrolidine** in asymmetric synthesis.











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